molecular formula C9H5ClFNO B2903410 3-Chloro-5-fluoroisoquinolin-6-ol CAS No. 1696804-05-3

3-Chloro-5-fluoroisoquinolin-6-ol

Cat. No.: B2903410
CAS No.: 1696804-05-3
M. Wt: 197.59
InChI Key: ATEBQCDJFZGZIW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoroisoquinolin-6-ol is a fluorinated and chlorinated isoquinoline derivative offered as a key synthetic intermediate for medicinal chemistry and drug discovery research. The isoquinoline scaffold is a privileged structure in medicinal chemistry , known for its presence in compounds with a broad spectrum of pharmacological activities . These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory actions, making this heterocyclic system an inextricable template for the development of new therapeutic agents . This compound is specifically functionalized with halo-substituents at the 3- and 5- positions, and a hydroxyl group at the 6- position. Such substitutions are critical for structure-activity relationship (SAR) studies, as they allow researchers to explore and optimize interactions with biological targets. The compound serves as a versatile building block (synthon) for the construction of more complex, target-oriented molecules. It is particularly valuable in the synthesis of novel heterocyclic conjugates, such as isoquinoline-tethered hybrids and peptide-heterocycle hybrids, which are explored for their enhanced biological activities and potential as novel therapeutics . Its applications extend to use in transition metal-mediated cascade reactions and other modern synthetic methodologies for the sustainable construction of complex isoquinoline frameworks . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-5-fluoroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-8-3-6-5(4-12-8)1-2-7(13)9(6)11/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEBQCDJFZGZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=CC(=NC=C21)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoroisoquinolin-6-ol typically involves multi-step organic reactions. One common method starts with the halogenation of isoquinoline derivatives. For instance, starting from 6-hydroxyisoquinoline, selective chlorination and fluorination can be achieved using reagents like thionyl chloride (SOCl₂) and fluorine gas (F₂) under controlled conditions.

  • Chlorination

      Reagent: Thionyl chloride (SOCl₂)

      Conditions: Reflux in an inert solvent like dichloromethane (CH₂Cl₂)

      :

      Reaction: C9H7NO+SOCl2C9H6ClNO+SO2+HCl\text{C}_9\text{H}_7\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_6\text{ClNO} + \text{SO}_2 + \text{HCl} C9​H7​NO+SOCl2​→C9​H6​ClNO+SO2​+HCl

  • Fluorination

      Reagent: Fluorine gas (F₂) or a fluorinating agent like Selectfluor

      Conditions: Room temperature or slightly elevated temperatures

      :

      Reaction: C9H6ClNO+F2C9H5ClFNO+HF\text{C}_9\text{H}_6\text{ClNO} + \text{F}_2 \rightarrow \text{C}_9\text{H}_5\text{ClFNO} + \text{HF} C9​H6​ClNO+F2​→C9​H5​ClFNO+HF

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters precisely, minimizing by-products and optimizing the use of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoroisoquinolin-6-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxyl group to a hydrogen.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols

      Conditions: Base (e.g., NaOH), solvent (e.g., ethanol)

      Products: Substituted isoquinolines

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium

      Products: Isoquinoline ketones or aldehydes

  • Reduction

      Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C)

      Conditions: High pressure, room temperature

      Products: Dehalogenated isoquinolines

Scientific Research Applications

3-Chloro-5-fluoroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Comparison with Similar Compounds

3-Chloro-7,8-dihydro-6H-isoquinolin-5-one (CAS: 1105662-39-2)

  • Molecular Formula: C₉H₈ClNO
  • Molecular Weight : 181.62 g/mol
  • Key Features: Chlorine at position 3. Ketone group at position 5. Partially saturated isoquinoline ring (7,8-dihydro structure).

Comparison with Target Compound :

  • Structural Differences: The target compound has a hydroxyl group at position 6, whereas this analog features a ketone at position 5. Fluorine at position 5 in the target introduces electronegativity, which may enhance hydrogen bonding and polarity compared to the ketone group in the analog.
  • Physicochemical Implications :
    • The hydroxyl group in the target likely increases aqueous solubility relative to the ketone-containing analog.
    • The dihydro structure in the analog may improve metabolic stability due to reduced π-electron density.

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-[(E)-2-phenyldiazenyl]-4(1H)-quinolinone (CAS: CB51525561)

  • Molecular Formula : C₂₁H₁₂ClF₃N₄O
  • Molecular Weight : 428.79 g/mol
  • Key Features: Trifluoromethyl and pyridinyl substituents. Diazenyl (N=N) group at position 6. Quinolinone core.

Comparison with Target Compound :

  • Structural Differences :
    • The target compound lacks the trifluoromethyl and diazenyl groups, which in the analog contribute to increased lipophilicity and photochemical reactivity.
    • The hydroxyl group in the target contrasts with the diazenyl group in the analog, suggesting divergent applications (e.g., hydrogen bonding vs. π-π stacking interactions).
  • The larger molecular weight and extended conjugation in the analog may favor applications in optoelectronics, whereas the target’s smaller size could optimize pharmacokinetic profiles.

Comparative Data Table

Property 3-Chloro-5-fluoroisoquinolin-6-ol (Inferred) 3-Chloro-7,8-dihydro-6H-isoquinolin-5-one 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-diazenylquinolinone
Molecular Formula C₉H₅ClFNO (hypothetical) C₉H₈ClNO C₂₁H₁₂ClF₃N₄O
Molecular Weight (g/mol) ~199.6 (estimated) 181.62 428.79
Key Substituents Cl (C3), F (C5), OH (C6) Cl (C3), ketone (C5), dihydro ring Cl, trifluoromethyl, diazenyl, pyridinyl
Aromaticity Fully aromatic Partially saturated Fully aromatic
Polarity High (due to OH and F) Moderate (ketone) Low (trifluoromethyl and diazenyl)

Research Findings and Implications

  • The trifluoromethyl group in ’s compound may confer greater metabolic resistance compared to the target’s single fluorine .
  • Solubility and Bioavailability :
    • The hydroxyl group in the target compound is expected to improve water solubility, making it more suitable for biological applications than the lipophilic analogs in and .
  • Synthetic Utility :
    • The diazenyl group in ’s compound offers a handle for further functionalization, whereas the target’s hydroxyl group could facilitate derivatization via esterification or etherification.

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-5-fluoroisoquinolin-6-ol, and how do reaction conditions influence yield?

Methodological Answer:

  • Step 1: Start with halogenated precursors (e.g., fluorinated isoquinoline derivatives) and employ nucleophilic substitution or cross-coupling reactions. For example, use Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce substituents .
  • Step 2: Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C or CuI) to enhance regioselectivity. Evidence from analogous compounds suggests halogen positioning significantly impacts reaction efficiency .
  • Step 3: Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and reaction time (12–48 hours) to maximize yield while minimizing byproducts like dehalogenated derivatives .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions .
    • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with Cl and F .
    • X-ray Crystallography: Resolve crystal structures to confirm spatial arrangement, particularly the orientation of Cl and F substituents .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations to map electron density distributions. Fluorine’s electronegativity often increases electrophilicity at adjacent positions, while chlorine may stabilize aromatic π-systems .
  • Experimental Validation:
    • Test nucleophilic substitution rates at the 3-Cl position using amines or thiols.
    • Compare stability under oxidative conditions (e.g., H2_2O2_2) to assess fluorine’s role in steric protection .
  • Biological Correlation: Link electronic profiles to enzyme inhibition (e.g., kinase assays) using structure-activity relationship (SAR) models .

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across cell lines?

Methodological Answer:

  • Meta-Analysis Framework:
    • Step 1: Systematically review protocols (e.g., cell viability assays like MTT vs. resazurin) to identify variability in incubation times or dye interference .
    • Step 2: Replicate studies under standardized conditions, controlling for factors like cell passage number and serum concentration .
    • Step 3: Use multi-omics approaches (e.g., transcriptomics) to identify cell-type-specific responses to halogenated isoquinolines .
  • Case Example: Inconsistent IC50_{50} values may arise from differential expression of metabolizing enzymes (e.g., CYP450 isoforms) across cell lines .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Condition Design: Expose the compound to pH gradients (1.2–7.4), elevated temperatures (37–50°C), and UV light to simulate physiological and storage conditions .
    • Degradation Analysis: Use LC-MS to identify breakdown products (e.g., hydrolyzed Cl or F substituents) and quantify half-life .
  • Stabilization Tactics:
    • Formulate with cyclodextrins or liposomes to protect reactive sites .
    • Modify synthesis to introduce stabilizing groups (e.g., methyl or methoxy) adjacent to halogens .

Q. How can researchers design assays to evaluate the compound’s anti-inflammatory potential?

Methodological Answer:

  • In Vitro Assays:
    • Cytokine Profiling: Treat macrophage cells (e.g., RAW 264.7) with LPS and measure TNF-α, IL-6, and IL-1β levels via ELISA. Dose-response curves (1–100 µM) can establish efficacy thresholds .
    • NF-κB Pathway Analysis: Use luciferase reporter assays to quantify inhibition of inflammatory transcription factors .
  • In Vivo Models:
    • Administer the compound in murine models of inflammation (e.g., carrageenan-induced paw edema) and compare edema reduction to controls like dexamethasone .

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50_{50} (µM)Assay TypeReference
HeLa12.3 ± 1.2MTT
MCF-718.9 ± 2.1Resazurin
A54925.4 ± 3.0ATP Lite

Key Considerations

  • Methodological Rigor: Emphasized reproducibility, computational validation, and interdisciplinary approaches (e.g., combining synthetic chemistry with omics).
  • Advanced vs. Basic: Differentiated foundational synthesis/characterization from complex SAR and data contradiction resolution.

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